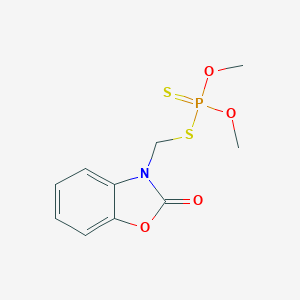
O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate, also known as phoxim, is a widely used organophosphate insecticide. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Phoxim is commonly used in agriculture to control pests and has also been used in public health programs to control disease-carrying insects.
Mecanismo De Acción
Phoxim acts by irreversibly inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system. This can cause overstimulation of the nervous system and ultimately lead to paralysis and death. The mechanism of action of O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate is similar to that of other organophosphate insecticides.
Efectos Bioquímicos Y Fisiológicos
Phoxim exposure has been shown to cause a range of biochemical and physiological effects in both insects and mammals. In insects, O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate exposure can cause paralysis, reduced feeding, and reduced reproductive success. In mammals, O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate exposure can cause a range of symptoms including muscle weakness, respiratory distress, and seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phoxim is a widely used insecticide and is readily available for use in laboratory experiments. Its potent inhibitory effects on acetylcholinesterase make it a useful tool for investigating the role of this enzyme in the nervous system. However, its toxicity and potential for environmental harm must be carefully considered when using O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research on O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate and other organophosphate insecticides. Some possible areas of investigation include:
1. Developing new insecticides with improved selectivity and reduced environmental impact.
2. Investigating the mechanisms of insecticide resistance and developing strategies for managing resistant pests.
3. Studying the effects of chronic low-level exposure to organophosphates on human health.
4. Investigating the potential for organophosphate exposure to contribute to the development of neurological disorders such as Alzheimer's disease.
5. Developing new methods for monitoring and detecting organophosphate exposure in the environment.
Métodos De Síntesis
Phoxim is synthesized by reacting 2-chloro-1,3-benzoxazole with dimethyl phosphorodithioate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Phoxim has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in research to investigate the mechanisms of acetylcholinesterase inhibition and the development of insecticide resistance. Phoxim has also been used in studies on the effects of organophosphate exposure on human health and the environment.
Propiedades
Número CAS |
1218-13-9 |
|---|---|
Nombre del producto |
O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate |
Fórmula molecular |
C10H12NO4PS2 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
3-(dimethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12NO4PS2/c1-13-16(17,14-2)18-7-11-8-5-3-4-6-9(8)15-10(11)12/h3-6H,7H2,1-2H3 |
Clave InChI |
BUYSMFTYOZPNHJ-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCN1C2=CC=CC=C2OC1=O |
SMILES canónico |
COP(=S)(OC)SCN1C2=CC=CC=C2OC1=O |
Otros números CAS |
1218-13-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



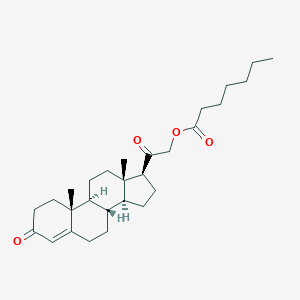



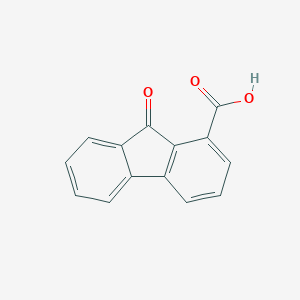
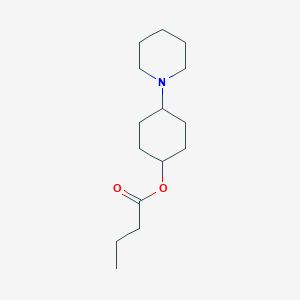

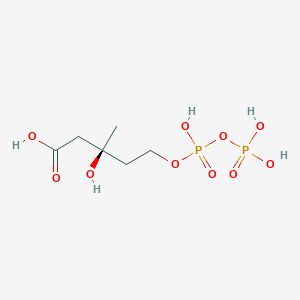

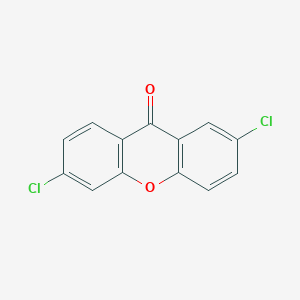
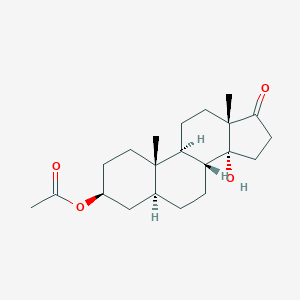

![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)
